molecular formula C₂₅H₂₅N₃O₄ B137380 N-Butyl Nortadalafil CAS No. 171596-31-9

N-Butyl Nortadalafil

Cat. No. B137380
CAS RN: 171596-31-9
M. Wt: 431.5 g/mol
InChI Key: KYRHHTFKIXWPJS-NTKDMRAZSA-N
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Description

N-Butyl Nortadalafil is not directly mentioned in the provided papers. However, we can infer from the related compounds that it is likely a tadalafil analogue with a butyl group substitution. Tadalafil is a well-known pharmaceutical compound used for treating erectile dysfunction and has a variety of analogues with slight modifications to its chemical structure, which can affect its biological activity and properties .

Synthesis Analysis

The synthesis of this compound is not explicitly described in the provided papers. However, the synthesis of related compounds involves the use of intermediates such as N-tert-butanesulfinyl imines, which are versatile in the asymmetric synthesis of amines . These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could potentially be adapted for the synthesis of this compound by using the appropriate butyl aldehyde or ketone in the reaction.

Molecular Structure Analysis

The molecular structure of this compound can be speculated to be similar to that of N-cyclopentyl nortadalafil, which has a protonated molecular ion at m/z 444 and a chemical formula of C26H25N3O4 . The substitution of the N-methyl group on the piperazinedione moiety of tadalafil with a butyl group would result in a different molecular weight and formula, but the core structure would likely remain similar, with the butyl group affecting the compound's lipophilicity and potentially its pharmacokinetic properties.

Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the provided papers. However, based on the chemical reactions of similar compounds, it can be assumed that this compound would undergo reactions typical of tadalafil analogues, such as interactions with phosphodiesterase type 5 (PDE5) in the body, which is the mechanism of action for tadalafil . The butyl substitution may alter the compound's affinity for PDE5 or its selectivity for different isoenzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported. However, the properties of poly (N-butyl-3,6-carbazolediyl) provide some insight into the influence of butyl groups on solubility . The presence of butyl groups can enhance solubility in organic media, which suggests that this compound may also have improved solubility in organic solvents compared to tadalafil. This could have implications for its formulation and delivery as a pharmaceutical agent.

Scientific Research Applications

  • Isolation and Structural Elucidation : A study by Lee et al. (2016) focused on the isolation and structural characterization of a new tadalafil analogue, which was identified as a tadalafil analogue with the N-methyl group replaced by a tadalafil precursor moiety. This research highlights the ongoing efforts to understand and characterize analogues of tadalafil, which N-Butyl Nortadalafil is a part of (Lee et al., 2016).

  • Applications in Drug Delivery and Cancer Therapy : Contreras-Cáceres et al. (2019) discussed the use of polymeric nanofibers in biomedical applications, including drug delivery and cancer therapy. While this study does not directly reference this compound, it provides context on how similar compounds can be used in medical applications, potentially offering insights into how this compound might be utilized (Contreras-Cáceres et al., 2019).

  • Characterization of Tadalafil Analogs : Xu et al. (2016) isolated and characterized N-cyclopentyl nortadalafil, another tadalafil analogue, from a health supplement. This research underlines the importance of identifying and characterizing tadalafil analogues for health and safety purposes, which is relevant for understanding this compound (Xu et al., 2016).

  • Configuration of Tadalafil and Its Analogues : Fukiwake et al. (2021) studied the configuration of tadalafil, nortadalafil, and homotadalafil in dietary supplements. This research contributes to the broader understanding of tadalafil analogues, including this compound, especially regarding their structural properties and potential effects (Fukiwake et al., 2021).

Mechanism of Action

Target of Action

N-Butyl Nortadalafil is an analog of Tadalafil . Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). Therefore, it’s reasonable to infer that this compound may have a similar target.

Pharmacokinetics

It is metabolized predominantly by the cytochrome P450 3A4 isoenzyme in the liver and is excreted in the feces and urine .

properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-butyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-2-3-10-27-13-22(29)28-19(25(27)30)12-17-16-6-4-5-7-18(16)26-23(17)24(28)15-8-9-20-21(11-15)32-14-31-20/h4-9,11,19,24,26H,2-3,10,12-14H2,1H3/t19-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRHHTFKIXWPJS-NTKDMRAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171596-31-9
Record name N-Butyl nortadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BUTYL NORTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX5457417F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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